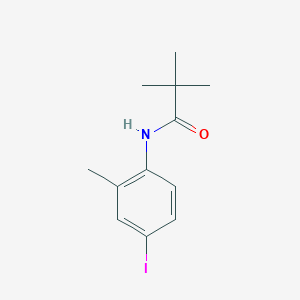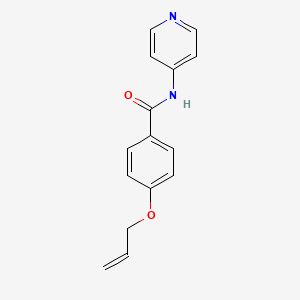
4-(allyloxy)-N-4-pyridinylbenzamide
Vue d'ensemble
Description
4-(allyloxy)-N-4-pyridinylbenzamide is a chemical compound of interest in various synthetic and chemical studies. The compound's structure and properties make it a valuable entity in exploring novel reactions, characterizing molecular structures, and understanding its behavior under different chemical conditions.
Synthesis Analysis
The synthesis of compounds related to this compound often involves multi-step organic reactions, including hydroxyalkylation-initiated radical cyclization, as demonstrated in the formation of isoquinolinone derivatives from N-allylbenzamide. This process involves C(sp3)-H bond cleavage, oxyalkylation of the double bond, and intramolecular cyclization (Wei Zhou et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of related compounds often utilizes spectroscopic methods such as NMR, FT-IR, and mass spectrometry. These methods provide detailed insights into the compound's structure, confirming the presence of pyridine rings, pyrrolidine groups, and ether linkages as seen in related polymers (Xiaohua Huang et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives include intramolecular cyclization mechanisms, often assisted by radical intermediates. Such reactions lead to photocyclized products with high yields, indicating the reactive nature of these compounds under photochemical conditions (Y. T. Park et al., 2001).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and hydrophobicity are crucial for understanding the behavior of this compound derivatives. For example, polymers derived from similar compounds exhibit good solubility in common organic solvents, high thermal stability with glass transition temperatures exceeding 316 °C, and excellent hydrophobicity, as indicated by contact angles in the range of 85.6° to 97.7° (Xiaohua Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound derivatives can be explored through reactions such as the photoreaction of related compounds, which demonstrates the compound's reactivity under specific conditions and the formation of various photocyclized and photoreduced products (Y. T. Park et al., 2001).
Mécanisme D'action
Target of Action
Structurally related 4-alkyloxy-substituted 2,5-dimethoxyamphetamines and phenethylamine congeners (2c-o derivatives) have been found to bind with moderate to high affinities to the 5-ht 2a receptor .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in the cellular environment .
Biochemical Pathways
It is known that similar compounds can affect various biochemical processes, including energy storage and transport within cells .
Result of Action
Similar compounds have been found to form a mechanical strain-adaptive solid electrolyte interphase (sei) composed of lif and polymeric species, and a thermally stable cathode–electrolyte interface containing s–o and s–f species .
Action Environment
Similar compounds have been found to be persistent in environmental areas, bio-accumulative in biotas, and toxic to organisms .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-prop-2-enoxy-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-11-19-14-5-3-12(4-6-14)15(18)17-13-7-9-16-10-8-13/h2-10H,1,11H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWILGRERKBVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4407199.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B4407203.png)
![4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4407212.png)
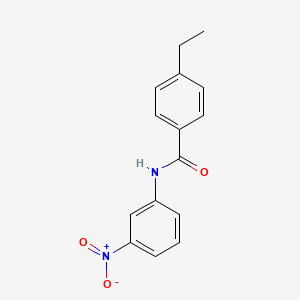
![4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4407218.png)
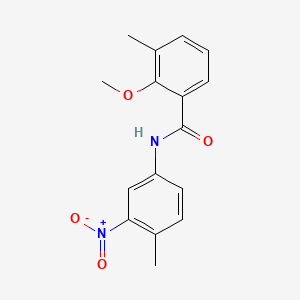
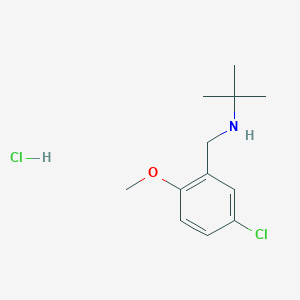
![N-(2-furylmethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407253.png)
![N-[2-(pentanoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B4407258.png)
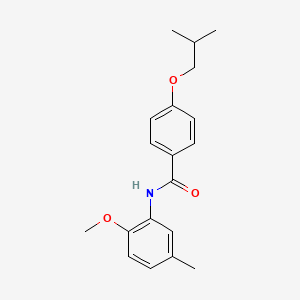
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4407274.png)
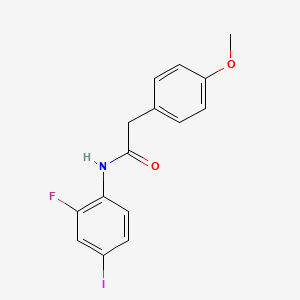
![methyl 5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4407295.png)
